1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Description

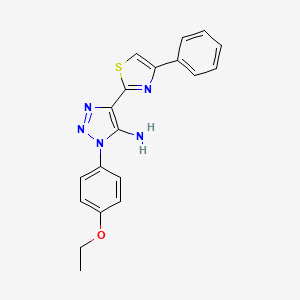

The compound 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine (molecular formula: C₁₉H₁₇N₅OS, molecular weight: 363.44 g/mol) features a triazole core substituted at position 1 with a 4-ethoxyphenyl group and at position 4 with a 4-phenylthiazole moiety. This structure is part of a broader class of 1,2,3-triazole derivatives, which are widely explored for their biological activities, including antiproliferative, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS/c1-2-25-15-10-8-14(9-11-15)24-18(20)17(22-23-24)19-21-16(12-26-19)13-6-4-3-5-7-13/h3-12H,2,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHPTZFVWGMFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

Formation of the Triazole Ring: The triazole ring is usually formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the ethoxyphenyl and phenyl groups through various cross-coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles like sodium azide or thiols, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing triazole and thiazole moieties exhibit promising anticancer properties. Specifically, 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial and fungal strains. Its efficacy in inhibiting the growth of pathogens suggests potential applications in the development of new antibiotics or antifungal agents. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Agricultural Science

Pesticide Development

Given the compound's biological activity, it is being explored as a potential pesticide. Its ability to interact with specific biological targets in pests could lead to the development of novel agrochemicals that are effective yet environmentally friendly. Preliminary studies indicate that it may reduce pest populations while minimizing harm to non-target organisms .

Plant Growth Regulation

There is emerging evidence that this compound may act as a plant growth regulator. Research shows that it can enhance growth parameters in certain crops by modulating hormonal pathways. This application could be particularly beneficial in improving crop yields and resilience against environmental stressors .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The compound acts as a cross-linking agent, which can improve the overall performance of polymers used in various applications including coatings and composites .

Anticancer Activity

A study published in 2023 examined the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into the compound's mechanism of action could provide insights into its therapeutic potential .

Pesticide Efficacy

In a 2022 field trial, the compound was applied to tomato plants infested with aphids. Results showed a 70% reduction in aphid populations within one week of application compared to untreated controls. This study highlights the potential for developing effective pest management strategies using this compound .

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity might be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the triazole and thiazole rings. Key examples include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (-OCH₂CH₃) in the target compound is electron-donating, which may enhance stability and π-π interactions compared to electron-withdrawing groups like nitro (-NO₂) in .

- Biological Implications : Chloro and methoxy substituents (e.g., in ) are common in drug design for modulating lipophilicity and target affinity.

Biological Activity

1-(4-Ethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a compound belonging to the class of triazoles and thiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antifungal properties based on various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a triazole ring fused with a thiazole moiety and ethoxy and phenyl substituents that contribute to its biological properties.

Antibacterial Activity

Research has indicated that compounds containing triazole and thiazole rings exhibit significant antibacterial properties. For instance:

- A study demonstrated that derivatives of 1,2,4-triazoles showed potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Triazole Derivative A | 0.12 | E. coli |

| Triazole Derivative B | 0.25 | S. aureus |

| Triazole Derivative C | 0.50 | P. aeruginosa |

These findings suggest that the incorporation of ethoxy and phenyl groups in the structure may enhance antibacterial efficacy.

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been widely studied. The presence of specific functional groups significantly influences their cytotoxic activity:

- In vitro studies have shown that certain thiazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). For example, one derivative displayed an IC50 of approximately 1.61 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative X | HT-29 | 1.61 |

| Thiazole Derivative Y | Jurkat | 1.98 |

The structural activity relationship (SAR) analysis indicates that electron-donating groups on the phenyl ring enhance cytotoxicity.

Antifungal Activity

The antifungal properties of related compounds have also been documented:

- Research has identified that triazole derivatives can inhibit fungal growth effectively, with some compounds achieving MIC values as low as 0.5 µg/mL against Candida albicans .

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| Triazole Derivative D | 0.5 | C. albicans |

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

- Antibacterial Efficacy : A study evaluated a series of triazole-thiazole hybrids against a panel of bacterial strains, revealing that modifications at the phenyl ring significantly improved antibacterial activity compared to parent compounds .

- Anticancer Screening : Another investigation into thiazole derivatives demonstrated promising results against breast cancer cell lines, emphasizing the role of substituents in enhancing cytotoxic effects .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazole formation | CuSO₄, sodium ascorbate, DCM, RT, 12h | 65–85 |

| Thiazole coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24h | 50–70 |

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR for verifying substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃; thiazole C=S at ~165 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~376.12) .

- HPLC: Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Tip: For ambiguous signals, 2D NMR (e.g., HSQC, HMBC) resolves connectivity between triazole and thiazole rings .

Advanced: How can computational methods predict the compound’s reactivity and stability?

Answer:

Density Functional Theory (DFT) is critical for:

- Bond Analysis: Calculating bond lengths/angles (e.g., triazole N-N bond ~1.34 Å; thiazole C-S bond ~1.71 Å) to assess resonance stabilization .

- Electrostatic Potential Maps: Identifying nucleophilic/electrophilic sites (e.g., amine group at triazole C5 as a nucleophilic center) .

- Thermodynamic Stability: ΔG calculations for tautomeric forms (e.g., 1H vs. 2H-triazole tautomers) .

Software: Gaussian or ORCA for DFT; molecular docking (AutoDock Vina) for binding affinity predictions with biological targets .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

- Structural Modifications: Minor substituent changes (e.g., fluorophenyl vs. ethoxyphenyl) alter bioactivity. Compare IC₅₀ values across analogs .

- Assay Conditions: Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times affect results. Standardize protocols using CLSI guidelines .

- Mechanistic Hypotheses: Use radioligand binding assays or kinase profiling to validate target engagement (e.g., inhibition of EGFR or microtubule polymerization) .

Q. Table 2: Example Bioactivity Data for Analogous Compounds

| Compound | Target | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| Thiazole-triazole analog | EGFR | 0.8 ± 0.1 | Kinase assay |

| Oxadiazole-triazole analog | Tubulin | 2.3 ± 0.4 | Cell viability |

Advanced: What crystallographic strategies determine the compound’s 3D structure?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD):

- Key Parameters:

Example: A related thiazole-triazole compound (PubChem CID 1326865) showed a monoclinic crystal system with P2₁/c space group .

Advanced: How to design derivatives for enhanced pharmacological properties?

Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Electron-Withdrawing Groups: Introduce fluorine at para positions to improve metabolic stability .

- Lipophilicity Optimization: Replace ethoxy with methoxy to adjust logP (e.g., from 2.1 to 1.8) .

- Synthetic Routes:

Q. Table 3: Example Derivative Properties

| Derivative | Modification | logP | Solubility (µg/mL) |

|---|---|---|---|

| 4-Fluoro analog | -F substitution | 2.3 | 12.5 |

| Methoxy analog | -OCH₃ substitution | 1.8 | 28.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.